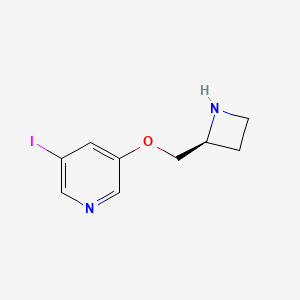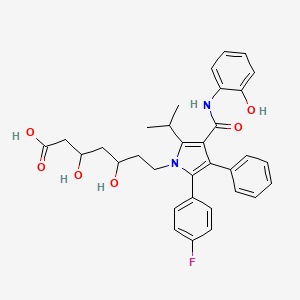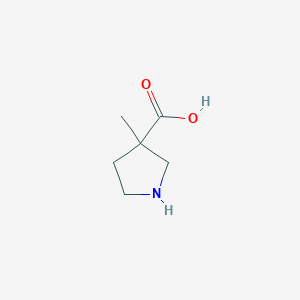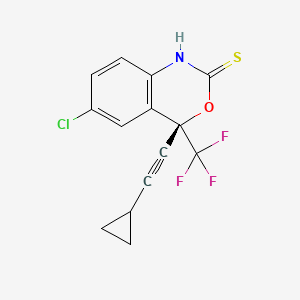
5-Iodo-A-85380
描述
5-Iodo-A-85380 is a highly potent and selective agonist for nicotinic acetylcholine receptors, specifically targeting the α4β2 and α6β2 subtypes . This compound has been extensively studied for its potential therapeutic applications in treating pain, nicotine addiction, and various mental disorders .
准备方法
The synthesis of 5-Iodo-A-85380 involves several steps, starting with the preparation of the pyridine ring and subsequent iodination. The key synthetic route includes the following steps:
Preparation of 3-(2S)-2-Azetidinylmethoxy-pyridine: This involves the reaction of 3-hydroxypyridine with (S)-2-azetidinemethanol under basic conditions.
化学反应分析
5-Iodo-A-85380 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under strong oxidizing conditions, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodinated compound to its deiodinated form.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Iodo-A-85380 has a wide range of scientific research applications:
作用机制
5-Iodo-A-85380 exerts its effects by selectively binding to and activating α4β2 and α6β2 nicotinic acetylcholine receptors . This binding increases the influx of extracellular calcium ions in neurons, leading to enhanced neuronal signaling and neuroprotection . The compound acts as a full agonist on high-sensitivity α4(2)β2(3) receptors and a partial agonist on low-sensitivity α4(3)β2(2) receptors and α6-containing subtypes .
相似化合物的比较
5-Iodo-A-85380 is unique in its high selectivity and potency for α4β2 and α6β2 nicotinic acetylcholine receptors . Similar compounds include:
Epibatidine: A potent agonist for nicotinic receptors but less selective compared to this compound.
Cytisine: Another nicotinic receptor agonist with lower selectivity and potency.
Varenicline: A partial agonist for α4β2 receptors used in smoking cessation therapy.
These compounds differ in their selectivity, potency, and therapeutic applications, with this compound standing out for its high affinity and selectivity for specific nicotinic receptor subtypes .
属性
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8/h3-5,8,12H,1-2,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRGRXOYDTUEY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CC(=CN=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CC(=CN=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175620 | |
| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213550-82-4 | |
| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213550824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2S)-2-AZETIDINYLMETHOXY)-5-IODO-PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POX639L40H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 5-Iodo-A-85380?
A1: this compound demonstrates high affinity and selectivity for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs) [, , ].
Q2: How does this compound interact with α4β2 nAChRs?
A2: this compound acts as an agonist at α4β2 nAChRs, meaning it binds to these receptors and activates them, mimicking the effect of the natural neurotransmitter acetylcholine [, , , , ].
Q3: What are the downstream consequences of this compound binding to α4β2 nAChRs?
A3: Activation of α4β2 nAChRs by this compound can trigger a variety of cellular responses depending on the location and function of these receptors. These include:
- Neurotransmitter Release: Studies show that this compound can stimulate the release of neurotransmitters such as dopamine, glutamate, GABA, and aspartate from nerve terminals in various brain regions, including the prefrontal cortex and hippocampus [, , , , , ].
- Neuronal Excitability: this compound can increase neuronal excitability, particularly in calyx-bearing vestibular afferents [, , ].
- Nociception Modulation: this compound has been shown to have antinociceptive effects, specifically in the formalin test, suggesting its potential role in pain modulation [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H13IN2O. Its molecular weight is 304.14 g/mol.
Q5: How does the iodine atom in this compound contribute to its selectivity for α4β2 nAChRs?
A5: The presence of iodine at the 5-position of the pyridine ring in this compound significantly enhances its selectivity for α4β2 nAChRs compared to its parent compound, A-85380 [, , ]. This suggests that the bulky iodine atom plays a crucial role in receptor binding and subtype selectivity.
Q6: What is the impact of other structural modifications on the activity of A-85380 analogs?
A6: Research indicates that the introduction of bulky substituents at the 5-position of the pyridine ring generally increases selectivity for α4β2 nAChRs over other subtypes [].
Q7: Does this compound readily cross the blood-brain barrier?
A7: Yes, this compound demonstrates good brain penetration, a crucial characteristic for a compound targeting central nervous system receptors [, ].
Q8: How long does this compound remain bound to α4β2 nAChRs?
A8: this compound exhibits a slow dissociation rate from α4β2 nAChRs (t1/2 ≈ 2 hours), indicating a relatively long duration of action [].
Q9: Has this compound been investigated in animal models of disease?
A9: Yes, this compound has been utilized in various animal models, including:
- Rodent models of nicotine self-administration: These studies have provided insights into the reinforcing properties of β2-containing nAChRs and their potential role in nicotine dependence [].
- Rodent models of endotoxemia: These investigations have explored the protective effects of this compound on cardiovascular and autonomic dysfunction associated with endotoxemia [, ].
Q10: Is this compound associated with any toxicity concerns?
A10: Preclinical studies suggest that this compound has a relatively low toxicity profile compared to other nAChR ligands, such as epibatidine [].
Q11: How is this compound typically radiolabeled for research purposes?
A11: this compound can be readily radiolabeled with iodine isotopes, such as ¹²⁵I or ¹²³I, for use in binding assays and imaging studies [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1231727.png)
![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
![2-Bromo-6-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1231736.png)

![4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione](/img/structure/B1231739.png)
![[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE](/img/structure/B1231740.png)

![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)
![6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1231744.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-[[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B1231745.png)
